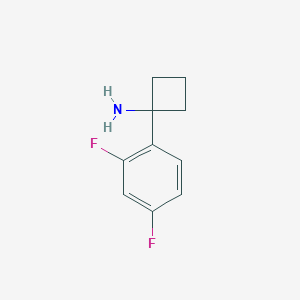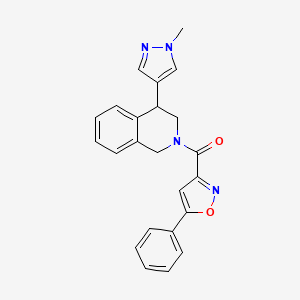
4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a combination of pyrazole, oxazole, and tetrahydroisoquinoline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The starting materials might include 1-methyl-1H-pyrazole, 5-phenyl-1,2-oxazole-3-carboxylic acid, and tetrahydroisoquinoline derivatives. Common synthetic routes could involve:
Formation of the pyrazole ring: This might be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Formation of the oxazole ring: This could involve cyclization of α-hydroxy ketones with amides.
Coupling reactions: The final compound might be synthesized through coupling reactions such as Suzuki or Heck coupling, involving palladium catalysts.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or tetrahydroisoquinoline moieties.
Reduction: Reduction reactions could be used to modify the oxazole ring or reduce any nitro groups present.
Substitution: Electrophilic or nucleophilic substitution reactions might be used to introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine
Medicinally, compounds with similar structures are often explored for their potential as anti-inflammatory, anti-cancer, or anti-microbial agents.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
相似化合物的比较
Similar Compounds
4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline: can be compared with other compounds featuring pyrazole, oxazole, and tetrahydroisoquinoline moieties.
1-methyl-1H-pyrazole derivatives: Known for their anti-inflammatory and anti-cancer properties.
5-phenyl-1,2-oxazole derivatives: Often explored for their antimicrobial activities.
Tetrahydroisoquinoline derivatives: Investigated for their neuroprotective and anti-addictive properties.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct pharmacophores, which might confer a unique spectrum of biological activities and potential therapeutic applications.
属性
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-26-13-18(12-24-26)20-15-27(14-17-9-5-6-10-19(17)20)23(28)21-11-22(29-25-21)16-7-3-2-4-8-16/h2-13,20H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIDKFBXVIXGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
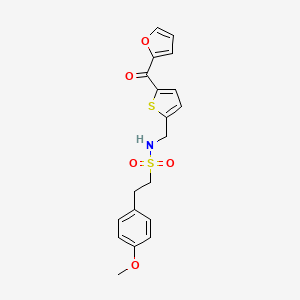

![4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666914.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide](/img/structure/B2666916.png)
![3-methoxy-8-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane](/img/structure/B2666917.png)
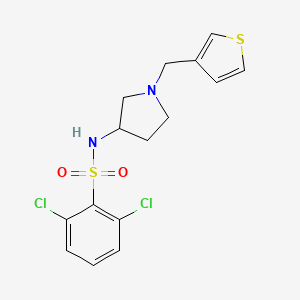
![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2666919.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2666925.png)

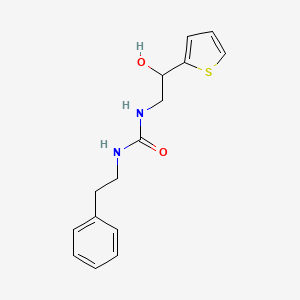
![8-methyl-2-(4-nitrobenzyl)-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2666930.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2666932.png)
